molecular formula C9H6ClNO2S B12874061 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride

2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride

Cat. No.: B12874061
M. Wt: 227.67 g/mol
InChI Key: JHGRTTUXSIEMGS-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S It is a derivative of benzo[d]oxazole, featuring a methylthio group at the 2-position and a carbonyl chloride group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride typically involves the introduction of the methylthio group and the carbonyl chloride group onto the benzo[d]oxazole ring. One common method involves the chlorination of 2-(Methylthio)benzo[d]oxazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{2-(Methylthio)benzo[d]oxazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as primary amines, alcohols, and thiols under mild to moderate conditions.

    Oxidation: Oxidizing agents like H2O2 or m-CPBA under controlled conditions.

    Hydrolysis: Aqueous solutions of bases or acids.

Major Products:

    Amides, esters, and thioesters: from substitution reactions.

    Sulfoxides and sulfones: from oxidation reactions.

    Carboxylic acids: from hydrolysis reactions.

Scientific Research Applications

2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride involves its interaction with nucleophilic sites on biological molecules. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity or modification of protein function. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the carbonyl chloride group but shares the methylthio substitution.

    5-Chloro-2-(Methylthio)benzo[d]oxazole: Contains a chlorine atom instead of the carbonyl chloride group.

    2-(Methylthio)benzoxazole: Similar structure but without the additional functional groups.

Uniqueness: 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of both the methylthio and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various applications in medicinal and material sciences.

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-5-carbonyl chloride

InChI

InChI=1S/C9H6ClNO2S/c1-14-9-11-6-4-5(8(10)12)2-3-7(6)13-9/h2-4H,1H3

InChI Key

JHGRTTUXSIEMGS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)C(=O)Cl

Origin of Product

United States

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